molecular formula C22H15F2N5O3S2 B2833001 N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923202-84-0

N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2833001
CAS No.: 923202-84-0
M. Wt: 499.51
InChI Key: DOMQBSZURYDFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H15F2N5O3S2 and its molecular weight is 499.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmaceutical Research

Dr. Valentin Habernickel's research outlines the use of pyridazino compounds, which are similar in structure to the specified chemical, in pharmaceutical applications. These compounds demonstrate a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).

2. Anticancer Activity

Evren et al. (2019) studied derivatives of 5-methyl-4-phenyl thiazole, which are structurally related to the chemical , for their anticancer activity. They found that these compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

3. Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds, similar in structure, and evaluated their antifungal and apoptotic effects against various Candida species. They observed potent antifungal activity and confirmed apoptotic effects through Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).

4. Synthesis of Novel Derivatives

Ibrahim and Behbehani (2014) described the synthesis of new classes of pyridazin-3-one derivatives. They demonstrated a general route for synthesizing these derivatives, which can have potential applications in various fields of chemistry and pharmaceuticals (Ibrahim & Behbehani, 2014).

5. Antibacterial Agents

Alharbi and Alshammari (2019) worked on fluorine-substituted triazines, related structurally, and evaluated them as antibacterial agents. They found that some compounds showed interesting activity against various bacterial strains (Alharbi & Alshammari, 2019).

6. Antimycobacterial Activity

Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds for their antimicrobial activity. They discovered that some of these compounds showed promising anti-microbial activity (Sathe et al., 2011).

7. DNA Binding and Biological Activities

Tahir et al. (2015) synthesized new nitrosubstituted acyl thioureas and studied their DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities. This research provides insights into the potential biological applications of similar compounds (Tahir et al., 2015).

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5O3S2/c1-12-21(34-22(25-12)13-2-4-14(23)5-3-13)17-8-9-20(28-27-17)33-11-19(30)26-15-6-7-16(24)18(10-15)29(31)32/h2-10H,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMQBSZURYDFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.